Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester
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Overview
Description
Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with a pyrimidinyl group and methoxy groups, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate through the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Coupling Reaction: The pyrimidinyl intermediate is then coupled with a benzoic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the coupled product with butanol under acidic conditions to form the butyl ester.
Industrial Production Methods
Industrial production of this compound often employs green chemistry techniques to enhance sustainability and efficiency. Key innovations in the industrial process include:
High-Efficiency Synthesis of Methoxyphenol: Utilizing a two-step method to synthesize methoxyphenol efficiently.
Flow-Batch Synthesis of Diaminopyrimidine: Implementing a mixed flow-batch method for the synthesis of diaminopyrimidine.
Simplified Sulfonamide Synthesis: Using a direct synthesis approach for sulfonamide.
Novel Salt Recrystallization Method: Ensuring consistent salt form specificity through a stable salt recrystallization process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Gefapixant: A similar compound with a pyrimidinyl group and methoxy substitutions, known for its P2X3 receptor antagonistic activity.
Benzenesulfonamide Derivatives: Compounds with similar structural motifs used in various therapeutic applications.
Uniqueness
Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific esterification with butanol further differentiates it from other similar compounds .
Properties
CAS No. |
55687-47-3 |
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Molecular Formula |
C18H24N4O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
butyl 4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C18H24N4O4/c1-4-5-6-26-17(23)15-13(24-2)8-11(9-14(15)25-3)7-12-10-21-18(20)22-16(12)19/h8-10H,4-7H2,1-3H3,(H4,19,20,21,22) |
InChI Key |
NOWKJMQWBNFXIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |
Origin of Product |
United States |
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